2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Cyclocondensation Reactions: For example, the cyclocondensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can form pyrrole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Cyclocondensation Reactions: Reagents like phenacyl bromide and catalysts such as triethylamine are commonly used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which can have significant biological activities .
Scientific Research Applications
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Agrochemicals: The compound is explored for its insecticidal properties, targeting insect ryanodine receptors.
Material Science: It can be used in the development of functional materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its insecticidal application, it targets the ryanodine receptor in insects, disrupting calcium ion regulation and leading to paralysis and death . The compound’s structure allows it to fit into the active site of the receptor, inhibiting its normal function.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another derivative with a different substitution pattern.
Uniqueness
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-9-12(15-13(18)7-8-14)17(16-10)11-5-3-2-4-6-11/h2-6,9H,7H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHCCIWEGJDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327606 | |
Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379254-68-9 | |
Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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